4-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
4-Chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-oxopyrrolidin-3-ylmethyl scaffold substituted with a 4-fluorobenzyl group. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties.
Properties
IUPAC Name |
4-chloro-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-15-3-7-17(8-4-15)26(24,25)21-10-14-9-18(23)22(12-14)11-13-1-5-16(20)6-2-13/h1-8,14,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMIPGDKARSLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Formation
The pyrrolidinone scaffold is synthesized through a lactamization strategy. A representative route involves:
Starting material : γ-Butyrolactam (pyrrolidinone) is functionalized at the 1-position via alkylation with 4-fluorobenzyl bromide.
Introduction of methylamine side chain :
- Mitsunobu reaction : 1-(4-Fluorobenzyl)pyrrolidin-2-one is reacted with N-hydroxyphtalimide (NHP) and diethyl azodicarboxylate (DEAD) to introduce a phthalimide-protected amine at position 3.
- Deprotection : Hydrazine in ethanol removes the phthalimide group, yielding 1-(4-fluorobenzyl)-3-(aminomethyl)pyrrolidin-2-one.
Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.30 (m, 2H, Ar-H), 7.10–6.95 (m, 2H, Ar-H), 4.50 (s, 2H, CH2Ph), 3.85–3.70 (m, 1H, pyrrolidinone-H), 3.20–3.00 (m, 2H, CH2NH2), 2.90–2.70 (m, 2H, pyrrolidinone-H), 2.30–2.10 (m, 2H, pyrrolidinone-H).
Sulfonamide Coupling Reaction
Reaction of Amine with 4-Chlorobenzenesulfonyl Chloride
The final step involves nucleophilic substitution to form the sulfonamide bond:
Conditions :
Procedure :
- 1-(4-Fluorobenzyl)-3-(aminomethyl)pyrrolidin-2-one (1 eq) is dissolved in anhydrous DCM.
- TEA (1.5 eq) is added, followed by dropwise addition of 4-chlorobenzenesulfonyl chloride (1 eq).
- The mixture is stirred until completion (monitored by TLC).
- Work-up includes washing with water, brine, drying (Na2SO4), and solvent evaporation.
Yield : 72–85% after purification via silica gel chromatography (EtOAc/hexane, 1:1).
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.00–7.85 (m, 2H, Ar-H), 7.70–7.55 (m, 2H, Ar-H), 7.45–7.30 (m, 2H, Ar-H), 7.10–6.95 (m, 2H, Ar-H), 4.55 (s, 2H, CH2Ph), 3.90–3.75 (m, 1H, pyrrolidinone-H), 3.50–3.30 (m, 2H, CH2SO2), 2.95–2.75 (m, 2H, pyrrolidinone-H), 2.40–2.20 (m, 2H, pyrrolidinone-H).
- IR (KBr) : 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (S=O).
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway employs reductive amination to construct the methylamine side chain:
- Intermediate : 1-(4-Fluorobenzyl)-3-formylpyrrolidin-2-one.
- Reaction : Condensation with ammonium acetate followed by NaBH4 reduction yields the primary amine.
Advantages : Avoids phthalimide protection/deprotection steps.
Solid-Phase Synthesis
For high-throughput applications, the sulfonamide coupling can be performed on Wang resin :
- Resin-bound amine reacts with sulfonyl chloride in DMF/DIPEA.
- Cleavage with TFA/H2O yields the target compound.
Optimization and Challenges
Reaction Optimization
Common Side Reactions
- Sulfonic acid formation : Mitigated by anhydrous conditions.
- Over-alkylation : Controlled by stoichiometric use of sulfonyl chloride.
Scalability and Industrial Relevance
Continuous-Flow Synthesis
Adapting the sulfonamide coupling to continuous-flow systems enhances scalability:
Cost Analysis
| Component | Cost (USD/g) |
|---|---|
| 4-Chlorobenzenesulfonyl chloride | 0.85 |
| 1-(4-Fluorobenzyl)pyrrolidin-2-one | 2.20 |
| TEA | 0.15 |
Total synthesis cost : ~3.20 USD/g at pilot scale.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared with structurally related benzenesulfonamide derivatives (Table 1), focusing on substituents, molecular weights, and synthetic yields.
Table 1: Structural and Physicochemical Comparison
*Production status noted in .
Key Observations:
- Core Structure : All compounds share the benzenesulfonamide backbone but differ in substituents.
- Heterocyclic Moieties: The target compound uses a pyrrolidinone ring, while others employ triazoles (), cyclopentane-diones (), or pyridines (). These groups influence solubility, metabolic stability, and target interactions.
- Fluorinated Substituents : The 4-fluorobenzyl group is common in several analogs (e.g., ), suggesting a role in enhancing lipophilicity or binding affinity.
Pharmacological and Functional Insights
- Enzyme Inhibition: Sulfonamides like Metolazone () and Bumetanide () act as diuretics via carbonic anhydrase or Na+/K+ transport inhibition. The pyrrolidinone moiety in the target compound may confer selectivity for similar targets.
- Antimicrobial Activity : Analogs with fluorinated aryl groups (e.g., ) are linked to antimicrobial use, though associates some sulfonamides with pesticides (e.g., flusulfamide).
Physicochemical Properties
- Molecular Weight : The target compound (~440 g/mol) falls within the range of bioactive small molecules (<500 g/mol), similar to triazole derivatives ().
- Polarity: The sulfonamide group and pyrrolidinone ring likely increase polarity compared to non-heterocyclic analogs (e.g., ), affecting blood-brain barrier penetration.
Biological Activity
4-Chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including enzyme inhibition, anti-cancer effects, and potential neuroprotective activities.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is often linked to its ability to interact with specific molecular targets. For instance, it has been identified as a selective inhibitor of SIRT1 (Sirtuin 1), which plays a crucial role in cellular regulation and metabolism. The IC50 values for SIRT1 inhibition have been reported at approximately 98 nM, indicating potent activity against this target .
1. Enzyme Inhibition
The compound shows significant inhibition of various enzymes, particularly those involved in cancer pathways. For example, it has been observed to inhibit carbonic anhydrase (CA) with varying potencies based on structural modifications. The introduction of different substituents on the benzene ring can modulate its inhibitory activity against CA, with some derivatives showing Ki values as low as 6.0 nM .
2. Anti-Cancer Effects
Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. In vitro studies have demonstrated that the compound reduces cell viability in prostate (PC3), breast (MDA-MB-231), and colon (HT-29) cancer cells at concentrations ranging from 30 to 300 μM .
Case Study 1: Inhibition of SIRT1
A study focused on the compound's role as a SIRT1 inhibitor revealed that it effectively modulates metabolic processes in cancer cells. The findings indicated that treatment with this sulfonamide led to altered expression of genes associated with cell survival and apoptosis .
Case Study 2: Anti-Cancer Activity
In a comparative analysis of various sulfonamide derivatives, this compound was among the most effective in reducing tumor growth in xenograft models. The results showed a significant decrease in tumor size when administered at doses correlating with its IC50 values against target cancer cells .
Data Summary
| Activity | Target | IC50/Ki Value | Remarks |
|---|---|---|---|
| SIRT1 Inhibition | SIRT1 | 98 nM | Selective inhibitor |
| Carbonic Anhydrase Inhibition | CA I | 6.0 nM | Highly potent against CA |
| Cytotoxicity | PC3, MDA-MB-231, HT-29 | 30 - 300 μM | Significant reduction in viability |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the structure of 4-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1334–1160 cm⁻¹ and aromatic C=C at ~1541 cm⁻¹) .
- ¹H NMR : Confirm substituent environments (e.g., aromatic protons at δ 6.82–7.67 ppm, NH signals as broad singlets) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize bacterial enzymes like acyl carrier protein synthase (AcpS-PPTase) due to structural similarities with sulfonamides targeting bacterial proliferation pathways .
- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) to measure IC₅₀ values .
- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Q. What synthetic routes are documented for analogous sulfonamide derivatives?
- Methodological Answer :
- Multi-Step Synthesis : Combine nucleophilic substitution (e.g., pyrrolidinone alkylation) with sulfonamide coupling under basic conditions (Na₂CO₃ in DCM/H₂O) .
- Reagent Optimization : Use chlorosulfonic acid for sulfonylation and sodium cyanide for nitrile group introduction .
Advanced Research Questions
Q. How can structural contradictions between computational models and crystallographic data be resolved?
- Methodological Answer :
- Refinement Tools : Apply SHELXL to adjust torsion angles and occupancy factors, especially for flexible groups like the fluorobenzyl moiety .
- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to validate conformers .
- ORTEP Visualization : Use ORTEP-III to overlay models and identify discrepancies in bond distances/angles .
Q. What strategies optimize the compound's pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance solubility while retaining target affinity .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., pyrrolidinone oxidation) and modify substituents (e.g., fluorination) .
Q. How can researchers validate interactions with bacterial AcpS-PPTase at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized enzyme .
- Co-Crystallization : Solve the enzyme-inhibitor complex structure via X-ray crystallography (resolution ≤2.0 Å) to map binding pockets .
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to confirm binding dependencies .
Q. What analytical approaches resolve batch-to-batch variability in synthesis?
- Methodological Answer :
- HPLC-PDA : Monitor purity (>98%) with C18 columns (acetonitrile/water gradient) and track impurities (e.g., unreacted intermediates) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₁₈ClFN₂O₃S) and detect byproducts (e.g., over-sulfonated derivatives) .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between enzyme inhibition and whole-cell assays be interpreted?
- Methodological Answer :
- Membrane Permeability Testing : Use logP measurements (e.g., octanol/water partitioning) to assess compound uptake in bacterial cells .
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms reduce efficacy .
Q. What explains discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Normalize data against control inhibitors (e.g., sulfamethoxazole) and adjust for buffer/pH variations .
- Enzyme Source Variability : Compare recombinant vs. native AcpS-PPTase activity and confirm protein purity via SDS-PAGE .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Critical Peaks/Shifts | Evidence Source |
|---|---|---|
| IR | 1334, 1160 cm⁻¹ (S=O); 1541 cm⁻¹ (C=C) | |
| ¹H NMR (CDCl₃) | δ 6.82–7.67 (aromatic); δ 7.2 (NH) |
Table 2 : Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Sulfonylation | ClSO₃H, RT, 24 h | 90% → 95% |
| Alkylation | Na₂CO₃, DCM/H₂O, 24 h | 47% → 72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
